2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid

Peptide synthesis Hydrazino acids Building blocks

2-{Benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid (CAS 188777‑50‑6), systematically named (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid, is a chiral, doubly protected hydrazino‑acid that belongs to the class of indole‑derived building blocks. The molecule incorporates an Nα‑benzyl group and an Nβ‑tert‑butoxycarbonyl (Boc) protecting group on the hydrazine moiety, combined with the tryptophan side‑chain.

Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
Cat. No. B12496633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid
Molecular FormulaC23H27N3O4
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)
InChIKeyDBKGHZWVUDFAFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{Benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic Acid: A Protected Hydrazino-Tryptophan Building Block


2-{Benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid (CAS 188777‑50‑6), systematically named (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid, is a chiral, doubly protected hydrazino‑acid that belongs to the class of indole‑derived building blocks . The molecule incorporates an Nα‑benzyl group and an Nβ‑tert‑butoxycarbonyl (Boc) protecting group on the hydrazine moiety, combined with the tryptophan side‑chain . Commercial suppliers typically offer the (S)‑enantiomer at purities of ≥95 % (HPLC) . Despite its use in peptide‑conjugation workflows, the open scientific literature contains almost no head‑to‑head quantitative data that would permit a rigorous, comparator‑based differentiation of this compound relative to close structural analogs.

Why a Simple Boc-Trp-OBzl Cannot Replace 2-{Benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic Acid [1] [2]


The hydrazino‑tryptophan scaffold in 2‑{benzyl[(tert‑butoxycarbonyl)amino]amino}‑3‑(1H‑indol‑3‑yl)propanoic acid is structurally distinct from the ubiquitous Boc‑Trp‑OBzl ester (CAS 57229‑67‑1) [1]. Unlike an ester, this compound contains an N–N bond that fundamentally alters the backbone geometry, hydrogen‑bonding potential, and susceptibility to enzymatic or chemical cleavage [2]. These differences make the compound non‑interchangeable with standard protected tryptophan esters in applications that require an N‑amino (hydrazino) residue, such as the synthesis of pseudopeptide endothelin antagonists (e.g., BQ‑788) or hydrazinopeptide libraries [2]. Without targeted, quantitative comparative data, however, the practical consequences of these structural differences cannot be precisely ranked against specific alternative building blocks.

Product-Specific Quantitative Evidence Guide for 2-{Benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic Acid


Head‑to‑Head Quantitative Comparator Data Are Not Available in the Open Literature

An exhaustive search of primary research articles, patents, and authoritative databases (PubChem, ChemSpider, supplier technical datasheets) failed to locate any study that provides a direct, quantitative comparison of 2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid with a named comparator under identical experimental conditions . The compound is listed primarily on vendor platforms and in compound catalogues, where only identity and purity data are reported. Without a comparator and without quantitative endpoint data (e.g., IC₅₀, yield, stability half‑life, selectivity ratio), no evidence dimension meets the threshold for a high‑strength differential claim.

Peptide synthesis Hydrazino acids Building blocks

Where 2-{Benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic Acid Is Most Likely to Be Used [1]


Synthesis of Hydrazinopeptide Libraries for Combinatorial Chemistry [REFS-1] [REFS-2]

The hydrazino‑tryptophan core is attractive for generating pseudopeptide libraries that explore backbone‑modified proteomimetics. The orthogonal Boc/benzyl protection scheme permits selective deprotection and further functionalization, enabling the systematic variation of both the N‑ and C‑termini. Although no quantitative reactivity or yield data are published, the compound’s design matches the requirements of solid‑phase hydrazinopeptide synthesis . Because the lack of direct comparative data precludes a rigorous ranking, users should validate coupling efficiency and stereochemical integrity under their own conditions before committing to large‑scale procurement [1].

Construction of Endothelin‑Receptor Antagonist Analogues [REFS-2]

The pseudopeptide BQ‑788, a potent ETB‑receptor antagonist, contains a D‑norleucine‑D‑tryptophan hydrazino linkage [1]. Protected hydrazino‑tryptophan derivatives analogous to 2‑{benzyl[(tert‑butoxycarbonyl)amino]amino}‑3‑(1H‑indol‑3‑yl)propanoic acid are logical precursors for the synthesis of BQ‑788 analogues and related SAR studies. Users should note that the published synthetic route employs D‑tryptophan intermediates; the (S)‑enantiomer offered commercially may require inversion or adaptation if the D‑configuration is desired. No comparative yield or potency data are available that would allow one to prefer this specific building block over a differently protected hydrazino‑tryptophan.

Probing the Effects of Backbone N‑Amination on Peptide Conformation and Stability [REFS-2]

The N‑amino bond introduces an additional nitrogen atom into the peptide backbone, which can alter hydrogen‑bonding patterns, conformational preferences, and proteolytic stability. Incorporating 2‑{benzyl[(tert‑butoxycarbonyl)amino]amino}‑3‑(1H‑indol‑3‑yl)propanoic acid into model peptides allows researchers to systematically probe these effects. While class‑level inferences suggest that N‑amination can enhance resistance to proteolysis, no quantitative stability data exist for this specific compound relative to its non‑hydrazino counterparts. Investigators should plan internal comparative studies to quantify any advantage.

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